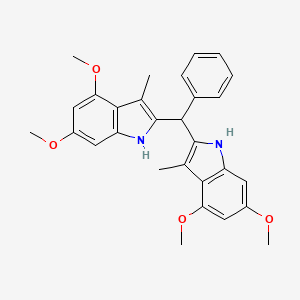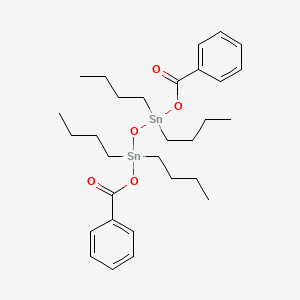
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is an organotin compound characterized by its unique structure, which includes two benzoyloxy groups attached to a tetrabutyldistannoxane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)4Sn+2C6H5COCl→(C4H9)2Sn(OCOC6H5)2+2C4H9Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Tin oxides and benzoic acid.
Reduction: Benzyl alcohol and tetrabutyltin.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane involves its interaction with biological molecules through the formation of stable complexes. The tin atoms in the compound can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This coordination can disrupt biological processes, making the compound effective as an antimicrobial agent.
相似化合物的比较
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Studied for its potential in medicinal chemistry.
1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable catalyst in organic reactions.
Uniqueness
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is unique due to its tetrabutyldistannoxane core, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile organotin compounds.
属性
CAS 编号 |
123280-32-0 |
|---|---|
分子式 |
C30H46O5Sn2 |
分子量 |
724.1 g/mol |
IUPAC 名称 |
[[benzoyloxy(dibutyl)stannyl]oxy-dibutylstannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.4C4H9.O.2Sn/c2*8-7(9)6-4-2-1-3-5-6;4*1-3-4-2;;;/h2*1-5H,(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
IJQVWOFSFLHPCW-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
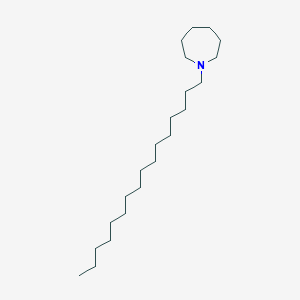

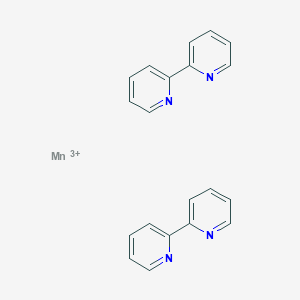
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
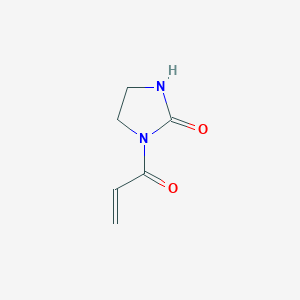
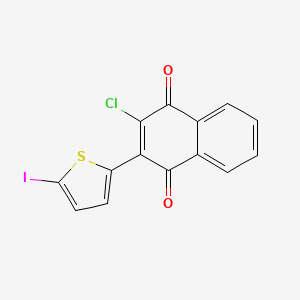
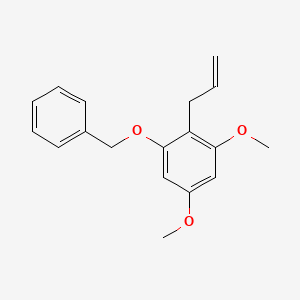
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
